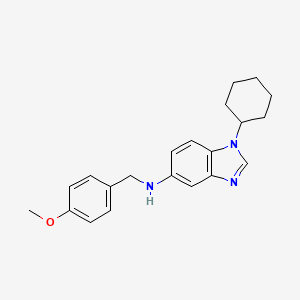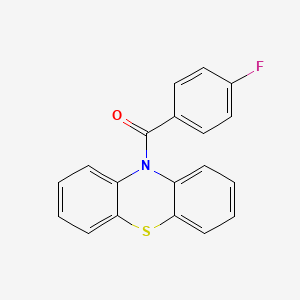![molecular formula C21H20ClNO2 B15030550 3-[5-(4-chlorophenyl)-1-(3,5-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B15030550.png)
3-[5-(4-chlorophenyl)-1-(3,5-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(4-chlorophenyl)-1-(3,5-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with a 4-chlorophenyl group and a 3,5-dimethylphenyl group, along with a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-chlorophenyl)-1-(3,5-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of a suitable aldehyde with an amine and a ketone under acidic conditions. For example, the reaction of 4-chlorobenzaldehyde, 3,5-dimethylphenylamine, and acetone in the presence of an acid catalyst can yield the desired pyrrole derivative.
Substitution Reactions: The synthesized pyrrole derivative can undergo further substitution reactions to introduce the propanoic acid moiety. This can be achieved through the reaction of the pyrrole derivative with a suitable alkyl halide, such as 3-bromopropanoic acid, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-[5-(4-chlorophenyl)-1-(3,5-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: New substituted derivatives with varying functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[5-(4-chlorophenyl)-1-(3,5-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-chlorophenyl)-1H-pyrrole-2-carboxylic acid: A similar compound with a pyrrole ring substituted with a 4-chlorophenyl group and a carboxylic acid moiety.
3-(4-chlorophenyl)-1H-pyrrole-2-carboxylic acid: Another similar compound with a pyrrole ring substituted with a 4-chlorophenyl group and a carboxylic acid moiety.
Uniqueness
3-[5-(4-chlorophenyl)-1-(3,5-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid is unique due to the presence of both 4-chlorophenyl and 3,5-dimethylphenyl groups on the pyrrole ring, along with the propanoic acid moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C21H20ClNO2 |
|---|---|
Peso molecular |
353.8 g/mol |
Nombre IUPAC |
3-[5-(4-chlorophenyl)-1-(3,5-dimethylphenyl)pyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C21H20ClNO2/c1-14-11-15(2)13-19(12-14)23-18(8-10-21(24)25)7-9-20(23)16-3-5-17(22)6-4-16/h3-7,9,11-13H,8,10H2,1-2H3,(H,24,25) |
Clave InChI |
HDPWVMZAUNUESV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)N2C(=CC=C2C3=CC=C(C=C3)Cl)CCC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({[(4-Chlorophenyl)acetyl]carbamothioyl}amino)-4-methoxybenzoic acid](/img/structure/B15030473.png)
![N-{3-ethyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide](/img/structure/B15030480.png)
![ethyl 6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B15030483.png)
![Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}-6-methylquinoline-3-carboxylate](/img/structure/B15030487.png)

![N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(3,4,5-trimethoxybenzylidene)hydrazino]propanamide](/img/structure/B15030492.png)
![6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide](/img/structure/B15030498.png)

![3-(4-Chlorophenyl)-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15030503.png)
![3-hydroxy-1-(propan-2-yl)-4-[4-(prop-2-en-1-yloxy)phenyl]-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B15030519.png)
![3-amino-N-(2-methoxyphenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15030526.png)
![7-(4-ethoxyphenyl)-2-(3-hydroxypropyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B15030549.png)
![methyl (5E)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15030556.png)

